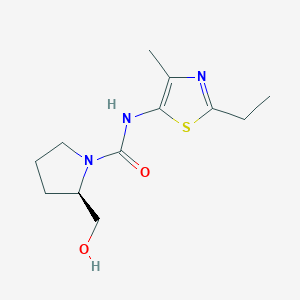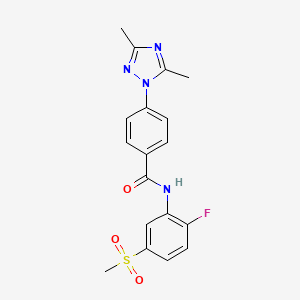![molecular formula C16H16ClN3O3 B6622713 3-chloro-N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]pyridine-4-carboxamide](/img/structure/B6622713.png)
3-chloro-N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group, a chloro group, and an oxolane ring attached to a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the Methoxypyridine Moiety: The methoxypyridine group can be introduced via a nucleophilic substitution reaction using a methoxypyridine derivative and an appropriate leaving group.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction using a carboxylic acid derivative and an amine.
Chlorination: The chloro group can be introduced via a halogenation reaction using a chlorinating agent such as thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium alkoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-chloro-N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
rac-(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride: Similar structure with an amine group instead of a carboxamide group.
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: Contains a pyridine ring with a different substitution pattern.
Uniqueness
3-chloro-N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-chloro-N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-22-14-3-2-10(8-19-14)15-13(5-7-23-15)20-16(21)11-4-6-18-9-12(11)17/h2-4,6,8-9,13,15H,5,7H2,1H3,(H,20,21)/t13-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFSUIYTEPVDIB-DZGCQCFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2C(CCO2)NC(=O)C3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)[C@@H]2[C@H](CCO2)NC(=O)C3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-chloropyridin-4-yl)-[4-[5-(1-methylcyclopropyl)-1H-pyrazol-3-yl]piperazin-1-yl]methanone](/img/structure/B6622643.png)



![2-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylbenzamide](/img/structure/B6622666.png)
![2-chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,4-dimethylbenzamide](/img/structure/B6622680.png)
![3-[[4-(1-Benzothiophen-3-yl)-1,3-thiazol-2-yl]methyl]imidazolidine-2,4-dione](/img/structure/B6622694.png)
![N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B6622698.png)


![2-hydroxy-2-methyl-N-[1-[3-(trifluoromethyl)phenyl]piperidin-4-yl]propanamide](/img/structure/B6622719.png)

![N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B6622730.png)
